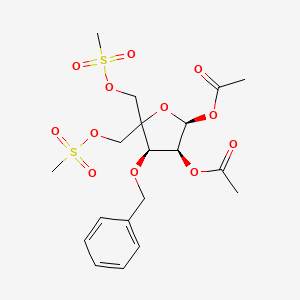
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is a complex organic compound with a unique structure that includes benzyloxy and methylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of benzyloxy and methylsulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler derivatives.
Substitution: The methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while substitution of the methylsulfonyl groups can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of benzyloxy and methylsulfonyl groups on biological systems. It may also serve as a probe to investigate specific biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its ability to interact with specific molecular targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the methylsulfonyl groups can act as electron-withdrawing groups, influencing the compound’s reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S,4R)-4-(Methoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,4R)-4-(Ethoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
- (2S,3S,4R)-4-(Phenoxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate
Uniqueness
What sets (2S,3S,4R)-4-(Benzyloxy)-5,5-bis(((methylsulfonyl)oxy)methyl)tetrahydrofuran-2,3-diyl diacetate apart from similar compounds is the presence of the benzyloxy group. This group imparts unique reactivity and interaction properties, making the compound particularly useful in applications where specific molecular interactions are required.
Eigenschaften
Molekularformel |
C19H26O12S2 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
[(2S,3S,4R)-2-acetyloxy-5,5-bis(methylsulfonyloxymethyl)-4-phenylmethoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26O12S2/c1-13(20)29-16-17(26-10-15-8-6-5-7-9-15)19(11-27-32(3,22)23,12-28-33(4,24)25)31-18(16)30-14(2)21/h5-9,16-18H,10-12H2,1-4H3/t16-,17+,18+/m0/s1 |
InChI-Schlüssel |
ZEVFGCXHAWLZAT-RCCFBDPRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C(O[C@H]1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




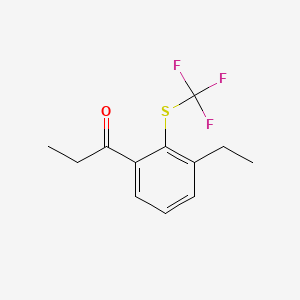




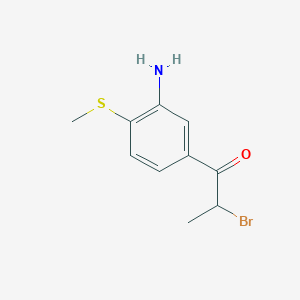
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
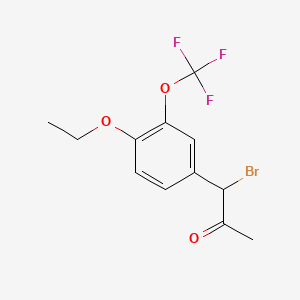
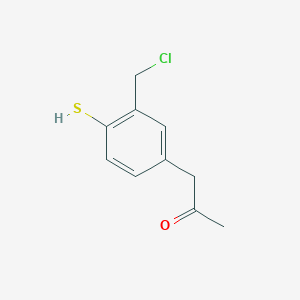
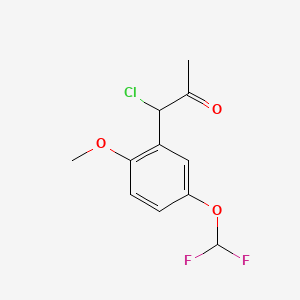
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

